

Technical Guide: Physicochemical Properties and Synthetic Applications of 3-(Bromomethyl)-1H-indole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(bromomethyl)-1H-indole

Cat. No.: B1338972

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of **3-(bromomethyl)-1H-indole**, including its melting point and solubility characteristics. It further details standardized experimental protocols for determining these properties and illustrates a key synthetic application of this versatile reagent.

Physical Properties

3-(Bromomethyl)-1H-indole is a reactive intermediate pivotal in the synthesis of a wide array of more complex indole derivatives, which are prominent scaffolds in medicinal chemistry. A summary of its key physical properties is provided below.

Data Presentation

Property	Value	Source
Melting Point	230 °C (with decomposition)	Commercial supplier data
Molecular Weight	210.07 g/mol	PubChem CID 11310326[1]
Appearance	Likely a solid at room temperature	Inferred from melting point
Solubility	No quantitative data is readily available in the literature. However, qualitative information suggests solubility in organic solvents. For instance, a related compound, 3-(2-bromoethyl)indole, is soluble in chloroform (25 mg/mL) and toluene (2.5%). Furthermore, a derivative of 3-(bromomethyl)-1H-indole has been successfully crystallized from chloroform, indicating at least moderate solubility in this solvent.[2] It is expected to have limited solubility in water due to the hydrophobic indole ring.	Inferred from related compounds

Experimental Protocols

Detailed methodologies for the determination of the physical properties of **3-(bromomethyl)-1H-indole** are outlined below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point of **3-(bromomethyl)-1H-indole** can be determined using the capillary method with a calibrated melting point apparatus.

Materials:

- **3-(bromomethyl)-1H-indole** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle (if sample needs to be pulverized)

Procedure:

- **Sample Preparation:** Ensure the **3-(bromomethyl)-1H-indole** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- **Capillary Tube Loading:** Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the sealed end of the tube on a hard surface.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional):** To determine an approximate melting range, heat the sample rapidly and observe the temperature at which it melts.
- **Accurate Determination:** Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). The recorded melting point should be reported as a range. Given that **3-(bromomethyl)-1H-indole** decomposes at its melting point, observation of charring or darkening of the sample should also be noted.

Solubility Determination

A general protocol for determining the solubility of **3-(bromomethyl)-1H-indole** in various solvents using the shake-flask method is described below. This method is considered the gold standard for thermodynamic solubility measurements.

Materials:

- **3-(bromomethyl)-1H-indole** sample
- A selection of solvents (e.g., water, ethanol, DMSO, chloroform)
- Small, sealable glass vials
- Orbital shaker or magnetic stirrer with stir bars
- Thermostatically controlled water bath or incubator
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

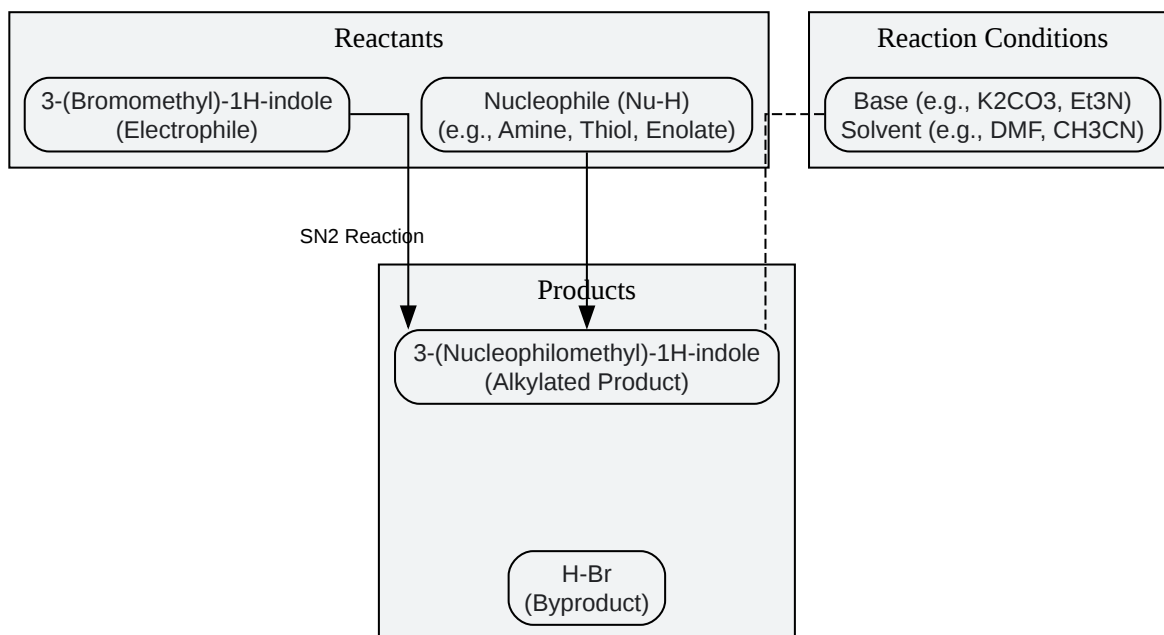
- **Preparation of Saturated Solutions:** Add an excess amount of **3-(bromomethyl)-1H-indole** to a known volume of the desired solvent in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
- **Equilibration:** Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid from the solution.

- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Determine the concentration of **3-(bromomethyl)-1H-indole** in the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.

Synthetic Applications

3-(Bromomethyl)-1H-indole is a highly reactive and valuable intermediate in organic synthesis, primarily utilized as an electrophile for the alkylation of various nucleophiles. This reactivity stems from the lability of the bromide leaving group, which is activated by the adjacent indole ring system. A common application is the introduction of the indolyl-3-methyl moiety into target molecules, a key step in the synthesis of many biologically active compounds.

Below is a diagram illustrating the general workflow for a nucleophilic substitution reaction using **3-(bromomethyl)-1H-indole**.



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Caption: General workflow for the nucleophilic substitution of **3-(bromomethyl)-1H-indole**.

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References

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